N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide
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Overview
Description
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide is a complex organic compound featuring a pyrazole ring substituted with cyclopropyl and thiophene groups, an ethyl linker, and a methoxyphenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(thiophen-2-yl)-1H-pyrazole and 3-methoxyphenylacetic acid.
Formation of Intermediate: The 3-(thiophen-2-yl)-1H-pyrazole is first cyclopropylated using cyclopropyl bromide in the presence of a base like potassium carbonate.
Linker Attachment: The cyclopropylated pyrazole is then reacted with 2-bromoethylamine to introduce the ethyl linker.
Final Coupling: The intermediate is coupled with 3-methoxyphenylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the final product.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time.
Purification Techniques: Using chromatography or recrystallization to purify intermediates and the final product.
Scalability: Ensuring the reactions are scalable for large-scale production, possibly through continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the acetamide group, potentially leading to ring-opened products or amine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced pyrazole derivatives or amines.
Substitution: Phenyl derivatives with various substituents replacing the methoxy group.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Ligand Design: Potential use in the design of ligands for metal complexes.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.
Receptor Binding: May interact with specific biological receptors, influencing signaling pathways.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science:
Agriculture: Possible use as a bioactive compound in agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could inhibit enzyme activity by binding to the active site or modulate receptor activity by mimicking or blocking natural ligands. The exact pathways would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-chlorophenyl)acetamide: Chlorine substituent instead of methoxy.
Uniqueness
Methoxy Group: The presence of the methoxy group can influence the compound’s electronic properties and reactivity.
Cyclopropyl and Thiophene Rings: These rings provide rigidity and specific electronic characteristics that can affect biological activity.
This detailed overview covers the essential aspects of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide, from its synthesis to its applications and mechanisms of action
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-26-17-5-2-4-15(12-17)13-21(25)22-9-10-24-19(16-7-8-16)14-18(23-24)20-6-3-11-27-20/h2-6,11-12,14,16H,7-10,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUBEOBYGXLDKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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